4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride
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Overview
Description
4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. This compound is characterized by the presence of a benzene ring substituted with a 4-chlorobutoxy group and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Phosphorus Pentachloride Method
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Phosphorus Oxychloride Method
Reactants: Sodium benzenesulfonate and phosphorus oxychloride.
Conditions: Similar to the phosphorus pentachloride method, the mixture is heated and stirred periodically.
Procedure: The product is purified by distillation under reduced pressure.
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Chlorosulfonic Acid Method
Reactants: Benzene and chlorosulfonic acid.
Conditions: The reaction is carried out at 20–25°C with continuous stirring.
Procedure: Benzene is slowly added to chlorosulfonic acid, and the mixture is stirred to form benzenesulfonyl chloride.
Chemical Reactions Analysis
Types of Reactions
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Electrophilic Aromatic Substitution
Reactions: The compound undergoes electrophilic aromatic substitution reactions, where the benzene ring is attacked by electrophiles.
Reagents and Conditions: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3). .
Products: The major products depend on the electrophile used. .
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Nucleophilic Substitution
Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions.
Reagents and Conditions: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Products: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters
Scientific Research Applications
4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile and a nucleophile:
Electrophilic Reactivity: The sulfonyl chloride group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols.
Nucleophilic Reactivity: The compound can also undergo nucleophilic aromatic substitution reactions, where the benzene ring is attacked by nucleophiles.
Comparison with Similar Compounds
4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride can be compared with other similar compounds:
4-(Benzyloxy)benzene-1-sulfonyl chloride: This compound has a benzyloxy group instead of a chlorobutoxy group.
4-Chlorobutane-1-sulfonyl chloride: This compound lacks the benzene ring and has a simpler structure.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a trifluoromethyl group instead of a chlorobutoxy group.
Properties
CAS No. |
854306-62-0 |
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Molecular Formula |
C10H12Cl2O3S |
Molecular Weight |
283.17 g/mol |
IUPAC Name |
4-(4-chlorobutoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C10H12Cl2O3S/c11-7-1-2-8-15-9-3-5-10(6-4-9)16(12,13)14/h3-6H,1-2,7-8H2 |
InChI Key |
DVEKBYDQYUBOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCl)S(=O)(=O)Cl |
Origin of Product |
United States |
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